molecular formula C11H15NO2 B1374595 3-Amino-4-(m-tolyl)butanoic acid CAS No. 678969-19-2

3-Amino-4-(m-tolyl)butanoic acid

Cat. No. B1374595
M. Wt: 193.24 g/mol
InChI Key: SMOOMZALOMCYEF-UHFFFAOYSA-N
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Description

3-Amino-4-(m-tolyl)butanoic acid (MTBA) is an organic compound with the chemical formula C11H15NO2. It can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .


Synthesis Analysis

3-Aminobutanoic acid can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides . It can also be used to prepare 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .


Chemical Reactions Analysis

3-Aminobutanoic acid can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides . It can also be used to prepare 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .

Scientific Research Applications

Spectroscopic Analysis

The molecular structure and vibrational spectra of butanoic acid derivatives, including 3-Amino-4-(m-tolyl)butanoic acid analogs, have been extensively studied. Techniques like Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy are used to understand molecular electronic energy, geometrical structure, and vibrational spectra. Such analyses provide insights into the stability of the molecule, intramolecular charge transfer, and hyperconjugative interactions (Muthu & Paulraj, 2012).

Molecular Docking and Optical Studies

Butanoic acid derivatives have been subject to molecular docking, which explores their potential in bonding with biological targets such as Placenta growth factor (PIGF-1). This indicates potential pharmacological applications. These compounds are also studied for their non-linear optical properties, suggesting their use in the development of nonlinear optical materials (Vanasundari et al., 2018).

Synthesis and Pharmaceutical Potential

The synthesis of 3-Amino-4-(m-tolyl)butanoic acid and its analogs has been explored for creating new thymidylate synthesis inhibitors, indicating their relevance in pharmaceutical research. This synthesis process is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Antagonistic Properties in Neurological Research

In neurological studies, some derivatives of 3-Amino-4-(m-tolyl)butanoic acid have been investigated for their antagonistic effects on certain neurotransmitter receptors, suggesting their application in exploring the structure-activity relationships of central and peripheral receptors (Beattie et al., 1989).

properties

IUPAC Name

3-amino-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOOMZALOMCYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694072
Record name 3-Amino-4-(3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(m-tolyl)butanoic acid

CAS RN

678969-19-2
Record name β-Amino-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678969-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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